molecular formula C19H20N4O2S2 B4862989 1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Cat. No.: B4862989
M. Wt: 400.5 g/mol
InChI Key: AWISLSKFEKXPLG-UHFFFAOYSA-N
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Description

1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves multiple steps. One common method includes the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with thiourea and phosphorus oxychloride to yield 2-(4-methylphenoxy)ethylisothiocyanate. The isothiocyanate is further reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-13-3-7-15(8-4-13)20-17(24)21-18-22-23-19(27-18)26-12-11-25-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWISLSKFEKXPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCOC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
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1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
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1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
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1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Reactant of Route 5
1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

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